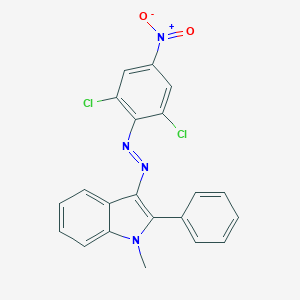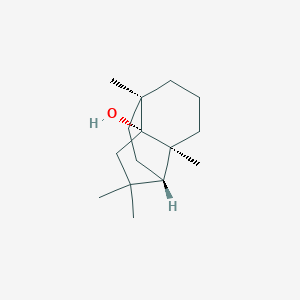
Ginsenol
Descripción general
Descripción
Ginsenol is a sesquiterpene alcohol with the molecular formula C15H26O. It is one of the bioactive compounds found in ginseng, a medicinal plant belonging to the genus Panax. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.
Aplicaciones Científicas De Investigación
Ginsenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other bioactive compounds.
Biology: It is studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: this compound exhibits anti-inflammatory, antioxidant, and antiviral properties, making it a candidate for drug development.
Industry: This compound is used in the formulation of health supplements and cosmetic products due to its beneficial properties
Mecanismo De Acción
Ginseng is promoted as an adaptogen, a product that increases the body’s resistance to stress . This can be supported to a certain extent with reference to its anticarcinogenic and antioxidant properties . The mechanisms of action of ginseng and ginsenosides on cognition, proposed thus far by animal and cell-based studies, remain to be definitively established .
Safety and Hazards
Direcciones Futuras
The transformation of isocaryophyllene in acetonitrile, with the addition of 5% sulfuric acid followed by neutralization, led to the formation of tricyclic amide 1a . The backbone of this compound coincides with the backbone of the natural sesquiterpene alcohol ginsenol, previously isolated from ginseng root . This suggests potential future directions for the study and application of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ginsenol can be synthesized through the transformation of isocaryophyllene in acetonitrile with the addition of 5% sulfuric acid, followed by neutralization. This process leads to the formation of tricyclic amide, which shares the backbone of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ginseng roots, followed by purification processes to isolate the compound. The quality and yield of this compound can be influenced by factors such as the species of ginseng, cultivation methods, and extraction techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ginsenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Ginsenosides: These are triterpene saponins found in ginseng with similar pharmacological activities.
Panasinsene: A sesquiterpene hydrocarbon found in ginseng with comparable bioactive properties.
Spathulenol: Another sesquiterpene alcohol with similar anti-inflammatory and antioxidant activities.
Uniqueness of Ginsenol
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets.
Propiedades
IUPAC Name |
(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXUIQMPPDIDGM-PMOUVXMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922466 | |
| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-80-7 | |
| Record name | Ginsenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
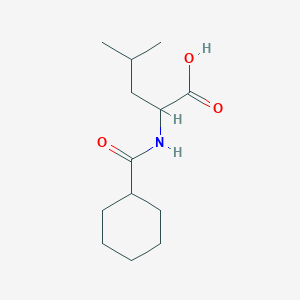
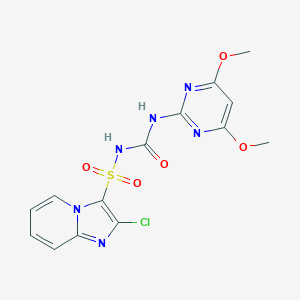
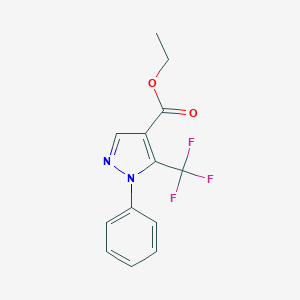
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
![3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol](/img/structure/B37601.png)

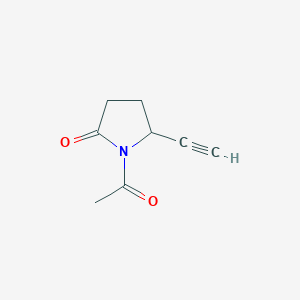
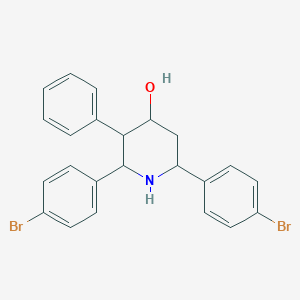

![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B37616.png)
